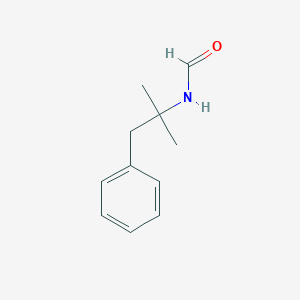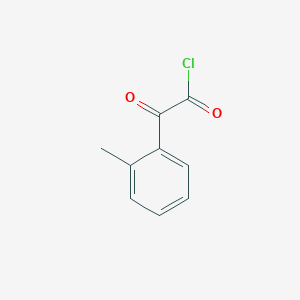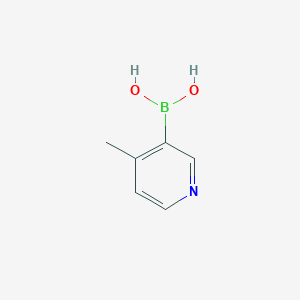
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide, also known as YAG-NIP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is composed of six amino acids and is commonly used as a research tool in biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is not fully understood. However, it is believed to work by binding to specific proteins and altering their function. It has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to modulate the function of ion channels, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using SPPS techniques. However, one limitation of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is its high cost compared to other research tools. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. One area of focus is the development of new therapeutic agents based on the structure of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. Another area of interest is the use of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide as a tool to study the regulation of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide and its potential applications in various fields.
Conclusion:
In conclusion, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using SPPS techniques and has a wide range of applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments, there are several future directions for research on this peptide.
Métodos De Síntesis
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to the resin followed by the addition of each subsequent amino acid. The peptide chain is then cleaved from the resin and purified to obtain the final product.
Aplicaciones Científicas De Investigación
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has a wide range of applications in scientific research. One of its primary uses is as a tool to study the structure and function of proteins. It has been used to investigate the binding sites of various proteins and to identify potential drug targets. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been used in studies on the regulation of protein-protein interactions and the development of new therapeutic agents.
Propiedades
Número CAS |
156125-05-2 |
|---|---|
Nombre del producto |
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Fórmula molecular |
C29H40N6O6 |
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |
Clave InChI |
ODDBDWLXIVIEMG-YGOYIFOWSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
SMILES canónico |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
Otros números CAS |
156125-05-2 |
Sinónimos |
peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



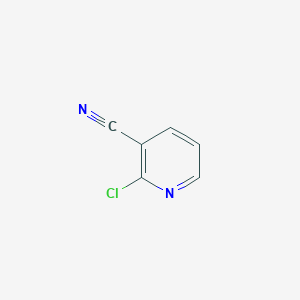

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
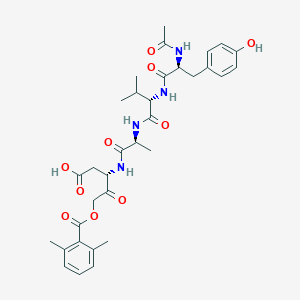
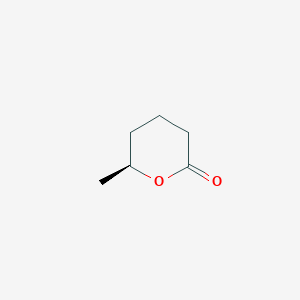
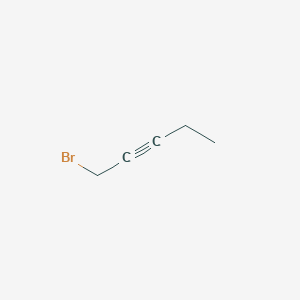
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)

